N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O/c1-18(2,3)17-21-20-14-6-7-15(22-26(14)17)25-10-13(11-25)24(5)16(27)12-8-19-23(4)9-12/h6-9,13H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZCFMZFLXVVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of heterocyclic compounds and features a triazolo-pyridazine moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 296.36 g/mol. The presence of a tert-butyl group enhances its lipophilicity and stability. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, such as kinases or proteases. This can lead to altered cellular functions and potential therapeutic effects.
- Receptor Modulation : It may interact with specific receptors (e.g., G-protein coupled receptors), modulating their activity and affecting downstream signaling pathways.
- Nucleic Acid Interaction : The compound could potentially interfere with DNA or RNA processes, inhibiting replication or transcription.
Biological Activity Studies
Several studies have evaluated the biological activity of compounds related to this compound. Key findings include:
Antitubercular Activity
A study synthesized a series of substituted compounds similar to this target molecule and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. The most active derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular effects .
Antidiabetic Potential
Research on related triazole compounds has shown their potential as DPP-IV inhibitors, which are promising for diabetes treatment. For instance, E3024 was characterized as a selective DPP-IV inhibitor with an IC50 value around 100 nM and demonstrated efficacy in reducing glucose excursions in diabetic models . This suggests that similar compounds could also exhibit antidiabetic properties.
Case Studies
Several case studies highlight the biological activity of triazolo-pyridazine derivatives:
- Anticancer Activity : Triazoles have been investigated for their anticancer properties due to their ability to inhibit various kinases involved in cancer progression. Compounds with similar structures have shown promise in preclinical models.
- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against various pathogens. Their mechanism often involves disrupting microbial cell walls or inhibiting essential enzymes.
Data Summary Table
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of triazolo-pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
2. Central Nervous System Disorders
The compound's ability to act as a GABA-A receptor antagonist positions it as a candidate for treating central nervous system disorders. Specific derivatives have demonstrated efficacy in preclinical models for anxiety and depression by modulating neurotransmitter activity.
3. Anti-inflammatory Properties
Investigations into the anti-inflammatory effects of triazolo-pyridazine derivatives have shown promise in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases such as arthritis.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 : Anticancer Efficacy | The compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. | Indicates strong potential for development as an anticancer therapeutic. |
| Study 2 : CNS Activity | In animal models, the compound reduced anxiety-like behaviors significantly compared to control groups. | Supports further exploration for anxiety disorder treatments. |
| Study 3 : Anti-inflammatory Effects | Demonstrated a reduction in pro-inflammatory cytokines in LPS-stimulated macrophages. | Suggests utility in therapeutic strategies for chronic inflammatory conditions. |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, the compound is compared to two structurally related heterocycles:
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)
- Molecular Formula : C₂₁H₂₂N₆O
- Molecular Weight : 374.4 g/mol
- Key Features :
- Pyrazolo[3,4-b]pyridine core with phenyl and methyl substituents.
- Ethyl and methyl groups on the pyrazole ring, reducing steric hindrance compared to the tert-butyl group in the target compound.
- Lower molecular weight and simpler substituent profile suggest differences in solubility and bioavailability .
Structural and Physicochemical Comparison
Discussion of Key Differences
Substituent Effects: The tert-butyl group in the target compound may enhance metabolic stability relative to the ethyl/methyl groups in CAS 1005612-70-3 .
Molecular Weight : The higher molecular weight of the target compound (444.53 vs. 374.4) could impact permeability in biological systems, necessitating formulation optimization .
Research Implications
- The target compound’s hybrid structure positions it as a candidate for kinase inhibition studies, leveraging the triazolopyridazine moiety’s affinity for ATP-binding pockets.
- Comparative data highlight the need for empirical studies to evaluate solubility, binding kinetics, and metabolic stability against its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
